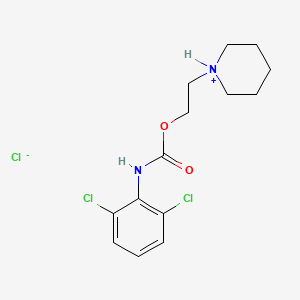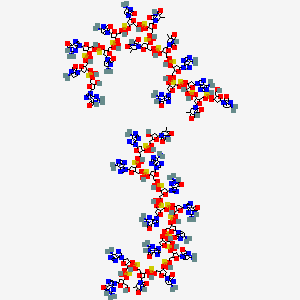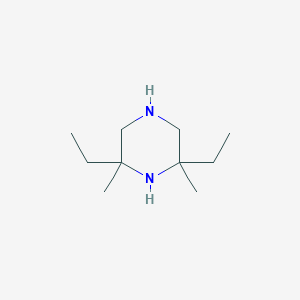
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride is a chemical compound with the molecular formula C14H19Cl3N2O2 and a molecular weight of 353.6719 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Métodos De Preparación
The synthesis of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorophenyl isocyanate with 2-piperidinoethanol in the presence of a suitable solvent and catalyst . The reaction typically proceeds under mild conditions, and the product is isolated and purified through crystallization or other standard techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .
Aplicaciones Científicas De Investigación
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its biological activity, allowing it to bind to receptors or enzymes and modulate their function. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride can be compared with other similar compounds, such as:
2-Piperidinoethyl 2,5-dichlorocarbanilate hydrochloride: Similar structure but with chlorine atoms at different positions.
2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride: Different functional groups attached to the piperidine ring.
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Propiedades
Número CAS |
20228-95-9 |
|---|---|
Fórmula molecular |
C14H19Cl3N2O2 |
Peso molecular |
353.7 g/mol |
Nombre IUPAC |
2-piperidin-1-ium-1-ylethyl N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C14H18Cl2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H |
Clave InChI |
VYNIUAYENUFLOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)


![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)



![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)

![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)


![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
